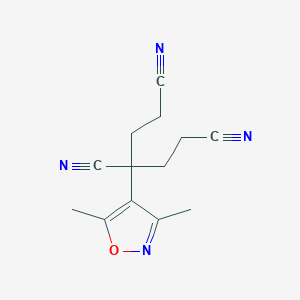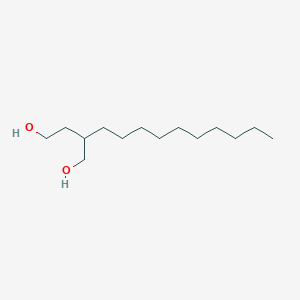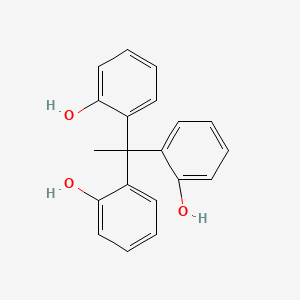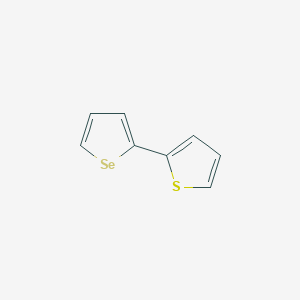
Thiophene, 2-(selenophene-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene, 2-(selenophene-2-yl)- is a heterocyclic compound that combines the structural features of both thiophene and selenophene. Thiophene is a five-membered ring containing sulfur, while selenophene is a similar ring containing selenium.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, 2-(selenophene-2-yl)- typically involves the formation of the thiophene and selenophene rings followed by their coupling. One common method is the transition metal-catalyzed cross-coupling reaction. For instance, the Suzuki-Miyaura coupling reaction can be employed, where a thiophene boronic acid derivative reacts with a selenophene halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of thiophene, 2-(selenophene-2-yl)- may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2-(selenophene-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and selenoxides.
Reduction: Reduction reactions can convert the compound to its corresponding thiol and selenol derivatives.
Substitution: Electrophilic substitution reactions are common, where electrophiles attack the carbon atoms adjacent to the sulfur and selenium atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chloromethyl methyl ether are often employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, selenoxides, thiols, selenols, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Thiophene, 2-(selenophene-2-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of conjugated polymers and other advanced materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with enhanced pharmacological properties.
Mechanism of Action
The mechanism by which thiophene, 2-(selenophene-2-yl)- exerts its effects involves its interaction with various molecular targets and pathways. The compound’s unique electronic structure allows it to participate in electron transfer processes, making it an effective component in electronic devices. In biological systems, its derivatives may interact with cellular components, leading to specific biological effects such as inhibition of enzyme activity or disruption of cellular membranes .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A sulfur-containing heterocycle with similar electronic properties but different reactivity.
Selenophene: A selenium-containing heterocycle with properties closely related to thiophene.
Furan: An oxygen-containing heterocycle with higher reactivity and different electronic characteristics.
Uniqueness
Thiophene, 2-(selenophene-2-yl)- is unique due to its combination of sulfur and selenium atoms, which imparts distinct electronic properties and reactivity. This dual nature allows it to be used in applications where both thiophene and selenophene derivatives are beneficial, making it a versatile compound in materials science and organic electronics .
Properties
CAS No. |
119507-82-3 |
|---|---|
Molecular Formula |
C8H6SSe |
Molecular Weight |
213.17 g/mol |
IUPAC Name |
2-selenophen-2-ylthiophene |
InChI |
InChI=1S/C8H6SSe/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6H |
InChI Key |
FTENZJICRUNKRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C[Se]2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine](/img/structure/B14296243.png)
![N-(2-Chloroethyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14296259.png)
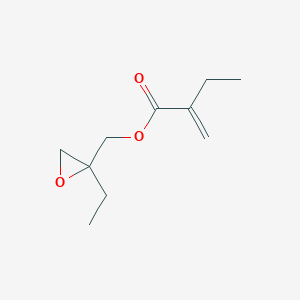
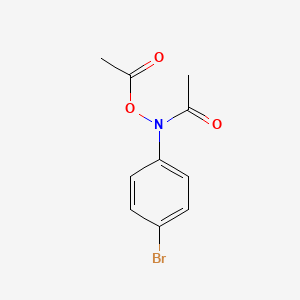


![1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one](/img/structure/B14296283.png)
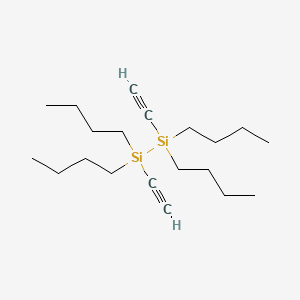
![1,1'-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene](/img/structure/B14296293.png)
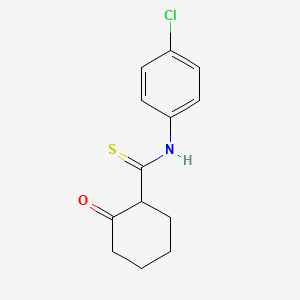
![Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-](/img/structure/B14296315.png)
